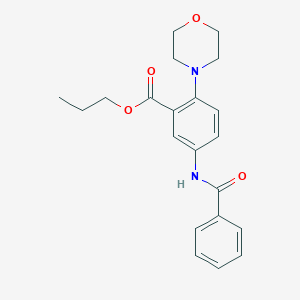![molecular formula C22H21ClN2O5 B250992 N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly referred to as "compound X" in the literature.
Wirkmechanismus
The mechanism of action of compound X involves the inhibition of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are signaling molecules that play a role in various physiological processes, including pain, inflammation, and cancer. By inhibiting FAAH, compound X increases the levels of endocannabinoids, which in turn leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, compound X has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, suggesting potential applications in the treatment of chronic pain conditions. Additionally, compound X has been shown to have anxiolytic (anti-anxiety) effects in animal models, which may have implications for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its high potency and selectivity for FAAH inhibition. This allows for precise control of endocannabinoid levels and the study of their effects on various physiological processes. However, one limitation of using compound X is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of compound X. Additionally, further studies are needed to investigate the potential applications of compound X in the treatment of chronic pain and anxiety disorders. Finally, the anticancer effects of compound X need to be further explored in preclinical and clinical studies to determine its potential as a cancer therapy.
Synthesemethoden
The synthesis of compound X involves a series of chemical reactions, starting with the reaction of 4-chlorophenol with 2-methyl-2-bromo-propanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This acid is then coupled with 2-amino-4-methoxyphenol to form the corresponding amide. Finally, the amide is reacted with furfurylamine to yield compound X. The synthesis method has been optimized to yield high purity and yield of compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, compound X has been found to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. This makes it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C22H21ClN2O5 |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
N-[4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21ClN2O5/c1-22(2,30-16-9-6-14(23)7-10-16)21(27)24-15-8-11-17(19(13-15)28-3)25-20(26)18-5-4-12-29-18/h4-13H,1-3H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
CCZDRDLZUXCBPH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)OC)OC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)OC)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B250912.png)
![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)

![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)
![3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250927.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250930.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250932.png)
